6-(Trifluoromethoxy)quinolin-4-ol

Description

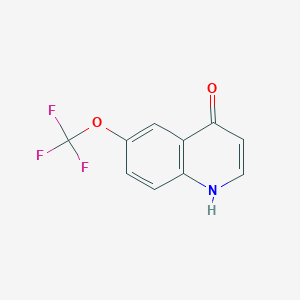

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCAVZDSLWEEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379382 | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730985 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-87-9 | |

| Record name | 6-(Trifluoromethoxy)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(trifluoromethoxy)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Quinolin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinolin-4-ol

The quinolin-4-ol nucleus and its keto tautomer, quinolin-4-one, represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic system is a core component of numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, this compound is a valuable building block for the development of novel therapeutic agents.

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the well-established Gould-Jacobs reaction. It offers field-proven insights into the reaction mechanism, experimental protocols, and the rationale behind key methodological choices, intended for researchers and professionals in chemical synthesis and drug development.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 4-hydroxyquinoline core from an aniline precursor is the Gould-Jacobs reaction, first reported in 1939.[1][2] This multi-step sequence is particularly effective for anilines and offers a direct route to the desired heterocyclic system.[3] The overall strategy involves three key transformations:

-

Condensation: Reaction of the aniline with an activated malonic ester derivative to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: A high-temperature intramolecular cyclization to form the quinoline ring system.

-

Saponification and Decarboxylation: Removal of the ester group to yield the final 4-hydroxyquinoline product.

This pathway provides a robust and scalable method for accessing this compound.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 4-(Trifluoromethoxy)aniline

The availability of the starting aniline is critical. While 4-(trifluoromethoxy)aniline is commercially available, understanding its synthesis from more fundamental precursors like benzotrifluoride is valuable for process development. A common route involves nitration followed by reduction.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol is adapted from established procedures for the synthesis of substituted anilines.[4]

Step 1: Nitration of (Trifluoromethoxy)benzene

-

To a stirred mixture of (trifluoromethoxy)benzene (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitro-substituted product to precipitate.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This typically yields a mixture of isomers, with the 4-nitro isomer being a major component.

Step 2: Reduction to 4-(Trifluoromethoxy)aniline

-

Suspend the crude 1-nitro-4-(trifluoromethoxy)benzene (1.0 eq) in ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C under a hydrogen atmosphere.

-

If using SnCl₂, heat the mixture to reflux for 2-3 hours.

-

Upon reaction completion, cool the mixture and neutralize with a strong base (e.g., NaOH solution) to precipitate the aniline.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)aniline.

Part 2: The Gould-Jacobs Reaction for Quinolin-4-ol Formation

This section details the core synthesis, transforming the aniline precursor into the target heterocyclic system.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through a well-defined mechanism:

-

Nucleophilic Attack & Condensation: The synthesis begins with a nucleophilic attack from the nitrogen of 4-(trifluoromethoxy)aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by the elimination of an ethanol molecule to form the stable anilinomethylenemalonate intermediate.

-

Thermal Electrocyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[5] The aromatic ring acts as the diene component, leading to the formation of the quinoline ring system. This step is typically performed in a high-boiling inert solvent to achieve the necessary temperature and ensure uniform heating.[3]

-

Keto-Enol Tautomerism: The cyclized product exists in equilibrium between its keto and enol forms, with the 4-hydroxy (enol) form being a significant contributor.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of 6-(Trifluoromethoxy)quinolin-4-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethoxy)quinolin-4-ol

Introduction: The Significance of this compound

Welcome to a detailed exploration of the spectroscopic characteristics of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous pharmacologically active compounds, and the unique trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is a bioisostere of the methoxy group but possesses starkly different electronic properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.

This guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes data from structurally analogous compounds and first principles to offer a robust, predictive framework for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work.

A crucial aspect of quinolin-4-ol chemistry is the existence of keto-enol tautomerism. The molecule exists in equilibrium between the quinolin-4-ol form and its quinolin-4(1H)-one tautomer. This equilibrium can be influenced by the solvent and solid-state packing, and its presence will be reflected in the spectroscopic data.

Molecular Structure and Tautomerism

The structural foundation of our analysis is the quinoline ring system, substituted at the 6-position with a trifluoromethoxy group and at the 4-position with a hydroxyl group. This substitution pattern gives rise to the tautomeric equilibrium illustrated below.

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive information about its structure. The electron-withdrawing nature of the -OCF₃ group and the electronic effects of the quinolone system will significantly influence the chemical shifts.[1]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will help in observing the exchangeable O-H and N-H protons of the two tautomers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-2 | ~8.0 - 8.2 | d | J ≈ 5-6 | Downfield shift due to proximity to nitrogen. |

| H-3 | ~6.2 - 6.4 | d | J ≈ 5-6 | Upfield shift due to enol/enone system. |

| H-5 | ~8.1 - 8.3 | d | J ≈ 9 | Deshielded by the quinoline ring current. |

| H-7 | ~7.8 - 8.0 | dd | J ≈ 9, 2 | Shows ortho and meta coupling. |

| H-8 | ~7.6 - 7.8 | d | J ≈ 2 | Shows meta coupling to H-7. |

| 4-OH (Enol) | ~11.0 - 12.0 | br s | - | Broad, exchangeable proton. |

| 1-NH (Keto) | ~11.5 - 12.5 | br s | - | Broad, exchangeable proton. |

Expertise & Experience: The aromatic protons are expected in the δ 7.0-8.5 ppm region.[1] The H-2 and H-3 protons of the pyridinone ring will show a characteristic doublet of doublets pattern. The protons on the benzene ring (H-5, H-7, H-8) will be influenced by the strongly electron-withdrawing -OCF₃ group, leading to downfield shifts compared to unsubstituted quinolin-4-ol.[1][2] The hydroxyl and amine protons are expected to be broad and may exchange with each other and with residual water in the solvent. A D₂O exchange experiment would confirm their assignment by causing their signals to disappear.[1]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be particularly informative due to the presence of the -OCF₃ group, which will introduce characteristic C-F couplings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C-2 | ~145 - 150 | s | - | | C-3 | ~108 - 112 | s | - | | C-4 | ~175 - 180 | s | - | | C-4a | ~140 - 142 | q | ⁴J(C,F) ≈ 2-4 | | C-5 | ~122 - 125 | q | ³J(C,F) ≈ 4-6 | | C-6 | ~148 - 152 | q | ²J(C,F) ≈ 35-40 | | C-7 | ~120 - 123 | s | - | | C-8 | ~118 - 121 | s | - | | C-8a | ~138 - 140 | s | - | | -OCF₃ | ~119 - 122 | q | ¹J(C,F) ≈ 255-260 |

Expertise & Experience: The carbon of the trifluoromethoxy group is expected to appear around δ 120 ppm as a quartet due to one-bond coupling with the three fluorine atoms. This ¹J(C,F) coupling is typically very large, in the range of 255-260 Hz.[3][4] The carbon directly attached to the -OCF₃ group (C-6) will also appear as a quartet due to two-bond coupling [²J(C,F)], with a smaller coupling constant.[1][5] The signal for the -OCF₃ carbon may be of low intensity due to this splitting and the absence of a Nuclear Overhauser Effect (NOE).[3]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single peak for the -OCF₃ group in a proton-decoupled experiment.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OCF₃ | ~ -58 to -62 | s | Referenced to CFCl₃ (0 ppm). |

Expertise & Experience: The chemical shift of the -OCF₃ group is sensitive to its electronic environment.[6] For a trifluoromethoxy group attached to an aromatic ring, the chemical shift is typically observed in the range of -58 to -62 ppm.[7][8] This is distinct from the typical range for an aromatic -CF₃ group.[9] The signal is expected to be a sharp singlet in a proton-decoupled spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the quinolone core, the hydroxyl/amine groups, and the strong C-F bonds of the trifluoromethoxy group.

Predicted IR Absorption Bands (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H (enol) and N-H (keto) stretching, H-bonding |

| 1640 - 1660 | Strong | C=O stretching (keto tautomer) |

| 1610 - 1630 | Medium-Strong | C=C and C=N stretching of the quinoline ring |

| 1500 - 1580 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1250 - 1290 | Very Strong | C-O-C asymmetric stretching (-O-CF₃) |

| 1150 - 1210 | Very Strong | C-F stretching (symmetric and asymmetric) |

| 800 - 850 | Strong | C-H out-of-plane bending (aromatic) |

Expertise & Experience: The presence of the keto-enol tautomerism will result in a strong C=O stretching band around 1650 cm⁻¹ from the quinolone form.[10] A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H and N-H stretching vibrations. The most diagnostic signals for the -OCF₃ group are the extremely strong C-F stretching vibrations, typically found in the 1150-1210 cm⁻¹ range, and the C-O-C asymmetric stretch around 1270 cm⁻¹.[11][12] Studies have shown that inserting an oxygen atom between a CF₃ group and a benzene ring decouples the CF₃ vibrational modes from the ring, making their signature peaks more distinct.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Relative Intensity | Assignment |

| 229 | High | [M]⁺˙ (Molecular Ion) |

| 201 | Medium | [M - CO]⁺˙ |

| 160 | Medium | [M - CF₃]⁺ |

| 132 | Medium | [M - CF₃ - CO]⁺ |

Trustworthiness & Authoritative Grounding: The molecular ion peak [M]⁺˙ at m/z 229 is expected to be prominent due to the stability of the aromatic quinoline system.[14] A characteristic fragmentation pathway for quinolones is the loss of a neutral carbon monoxide (CO) molecule (28 Da), which would lead to a fragment at m/z 201.[15] Another predictable fragmentation is the cleavage of the C-O bond of the trifluoromethoxy group, leading to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment at m/z 160.[16] Subsequent loss of CO from this fragment would yield an ion at m/z 132.

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols: A Self-Validating System

To obtain high-quality, reliable data, adherence to rigorous experimental protocols is paramount. The following methodologies are designed to serve as a self-validating system for the spectroscopic analysis of this compound.

General Spectroscopic Workflow

Caption: General workflow for spectroscopic analysis.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial before transferring to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity. Tune the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire the spectrum with a standard 90° pulse. Set a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 5 seconds for quantitative integration.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set a spectral width of ~240 ppm and a long relaxation delay (5-10 s). A sufficient number of scans will be required to achieve a good signal-to-noise ratio, especially for the quaternary and -OCF₃ carbons.

-

¹⁹F NMR Acquisition: Use a proton-decoupled pulse sequence. Set the spectral center around -60 ppm with a spectral width of ~50 ppm. Use an external reference standard like CFCl₃ for accurate chemical shift referencing.

2. IR Spectroscopy Protocol:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary.

3. Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile, high-purity solvent like ethyl acetate.

-

Instrument Setup: Use a GC-MS system equipped with an electron ionization (EI) source. Set the injector temperature to ~250°C and the ion source temperature to ~230°C.

-

Data Acquisition: Inject 1 µL of the sample. The mass spectrum is acquired over a mass-to-charge (m/z) range of 40 to 300 to ensure detection of the molecular ion and all significant fragments.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating data from analogous structures and fundamental spectroscopic principles, we have established a reliable framework for the identification and characterization of this important molecule. The detailed protocols and expert interpretations contained herein are intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel quinoline-based compounds, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. azom.com [azom.com]

- 8. spectrabase.com [spectrabase.com]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GCMS Section 6.9.5 [people.whitman.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 6-(Trifluoromethoxy)quinolin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Bottleneck in Cellular Proliferation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-(Trifluoromethoxy)quinolin-4-ol has emerged as a molecule of significant interest due to its potent and specific biological activity. This guide provides a detailed examination of its mechanism of action, focusing on its role as a powerful inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).

DHODH is a critical enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are indispensable building blocks for DNA and RNA synthesis.[3] While most cells can acquire pyrimidines through a salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1] This metabolic dependency creates a therapeutic window, making DHODH a compelling target for the development of anticancer and immunomodulatory drugs.[4][5] This guide will elucidate the molecular interactions, cellular consequences, and experimental validation of this compound as a high-value chemical probe and potential therapeutic lead.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism through which this compound exerts its biological effects is the direct inhibition of human DHODH (hDHODH). This enzyme is located on the inner mitochondrial membrane and couples the oxidation of dihydroorotate to orotate with the reduction of ubiquinone (Coenzyme Q) in the electron transport chain.[1]

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of the first pyrimidine nucleotide, uridine monophosphate (UMP), is a six-step enzymatic process.[6] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in this cascade.[4] By inhibiting DHODH, this compound effectively blocks the entire pathway, leading to a rapid depletion of the intracellular pool of pyrimidines necessary for nucleic acid synthesis.[1]

Cellular Consequences of DHODH Inhibition

The depletion of pyrimidine pools triggers several downstream cellular events:

-

S-Phase Cell Cycle Arrest: DNA replication is halted due to the lack of necessary deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), leading to an accumulation of cells in the S-phase of the cell cycle.

-

Inhibition of Proliferation: Without the building blocks for new DNA and RNA, cells cannot divide, resulting in potent cytostatic effects.[7]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death, particularly in cells that are highly dependent on this pathway.

A hallmark of DHODH inhibition is the ability to rescue these cytotoxic effects by supplying cells with exogenous uridine.[8][9] Uridine can enter the cell and be converted to UMP via the pyrimidine salvage pathway, thereby bypassing the DHODH-inhibited step and replenishing the nucleotide pools.[10][11] This "uridine rescue" is a critical experimental control to confirm that the observed cellular effects are specifically due to the inhibition of de novo pyrimidine synthesis.[12]

Experimental Validation: A Self-Validating Workflow

To rigorously confirm the mechanism of action of this compound, a logical, multi-step experimental workflow is required. Each step is designed to validate the findings of the previous one, creating a self-validating system.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against recombinant human DHODH.

Causality: This assay directly measures the interaction between the compound and its purified target enzyme, isolated from other cellular components. It is the foundational experiment to prove direct target engagement. A spectrophotometric method is employed that couples DHODH activity to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction.[7][13][14]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[15]

-

Substrates: Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP.[14]

-

Enzyme: Dilute recombinant human DHODH to a working concentration (e.g., 20 nM) in Assay Buffer.[13]

-

Inhibitor: Prepare a 10 mM stock of this compound in DMSO and create a serial dilution series.

-

-

Assay Execution (96-well plate format):

-

Add 2 µL of the inhibitor dilutions (or DMSO for vehicle control) to appropriate wells.[13]

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[7]

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.[14]

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration.

-

Normalize the velocities relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

-

Protocol 2: Cellular Proliferation and Uridine Rescue Assay

Objective: To confirm that the compound's anti-proliferative effect in a cellular context is specifically due to pyrimidine starvation.

Causality: This experiment bridges the gap between in vitro enzyme inhibition and a cellular phenotype (growth inhibition). The rescue part of the protocol is the key validation step. If adding exogenous uridine reverses the anti-proliferative effect, it provides strong evidence that the compound's mechanism is on-target for DHODH.[8][12]

Methodology:

-

Cell Seeding:

-

Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., HL-60, A549) into 96-well plates and allow them to adhere overnight.

-

-

Compound and Uridine Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Prepare a second set of identical dilutions in medium supplemented with 100 µM uridine.[12]

-

Treat the cells with the compound dilutions, with and without uridine. Include vehicle controls for both conditions.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[13]

-

-

Viability Assessment:

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

-

Plot two dose-response curves: one without uridine and one with uridine. A significant rightward shift in the IC50 curve in the presence of uridine confirms the rescue effect.

-

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if the compound induces the characteristic S-phase arrest associated with the depletion of DNA synthesis precursors.

Causality: This assay provides a mechanistic snapshot of the cellular state after treatment. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is proportional to the DNA content.[16] Flow cytometry can then quantify the number of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the S-phase population is a direct consequence of stalled DNA replication.

Methodology:

-

Cell Treatment:

-

Culture cells in larger format plates (e.g., 6-well plates) and treat with the vehicle or an effective concentration (e.g., 2x IC50) of this compound for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Centrifuge the fixed cells to pellet and wash twice with PBS.[18]

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

-

Incubate at room temperature for at least 30 minutes, protected from light.[17]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.

-

Gate on single cells to exclude doublets and aggregates.[18]

-

-

Data Analysis:

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the S-phase is the expected outcome.

-

Conclusion and Future Directions

The evidence overwhelmingly supports that this compound functions as a potent and specific inhibitor of dihydroorotate dehydrogenase. Its mechanism of action is characterized by the direct blockade of the de novo pyrimidine synthesis pathway, leading to pyrimidine pool depletion, S-phase cell cycle arrest, and potent anti-proliferative effects. The reversibility of these effects by exogenous uridine provides definitive confirmation of this on-target mechanism.

This clear and validated mechanism of action makes this compound a valuable tool for basic research into cellular metabolism and a promising scaffold for the development of next-generation therapeutics targeting cancer and autoimmune diseases. Future research should focus on its in vivo efficacy, pharmacokinetic profile, and selectivity against DHODH from other species to explore its potential as an anti-infective agent.

References

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. ucl.ac.uk [ucl.ac.uk]

Physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethoxy)quinolin-4-ol

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of proximal functional groups. This guide provides a comprehensive analysis of the core physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structural Features

Chemical Identity

The fundamental identity of this compound is established by its unique identifiers and molecular formula.

| Identifier | Value | Source |

| CAS Number | 175203-87-9 | [1][2] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [2] |

| Molecular Weight | 229.16 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Common Synonyms | 4-Hydroxy-6-(trifluoromethoxy)quinoline | [2] |

The Quinolin-4-ol Scaffold

The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for solubility and receptor binding.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form (quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is influenced by the solvent, pH, and temperature. The presence of both tautomers can have profound implications for the molecule's reactivity, biological activity, and spectroscopic signature. This phenomenon is well-documented for structurally related compounds.[3]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Significance | Source |

| Melting Point | 243-247 °C | Indicates high crystalline lattice energy and thermal stability. | |

| XLogP3 | 2.839 | Suggests moderate lipophilicity, favorable for cell membrane permeability. | [1] |

| Polar Surface Area (PSA) | 42.35 Ų | Contributes to hydrogen bonding potential and influences transport properties. | [1] |

| Appearance | Predicted to be an off-white to light-colored solid. | Based on related quinolinol compounds. | [4] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | Critical for selecting appropriate solvents for reactions, purification, and biological assays. | |

| pKa | The 4-hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. The -OCF₃ group's electron-withdrawing nature will slightly increase the acidity of the hydroxyl group compared to non-fluorinated analogues. | Governs the ionization state at physiological pH, impacting solubility and target interaction. |

Synthesis and Purification Workflow

The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-Limpach reaction, a robust and scalable two-step process.[5] This methodology involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Retrosynthetic Pathway: The Conrad-Limpach Approach

The causality behind this synthetic choice lies in its efficiency and the commercial availability of the required starting materials. The high temperature of the second step is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration to form the stable quinolone ring system.

Caption: Conrad-Limpach synthesis workflow for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of aniline).

-

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude oil or solid is the β-aminoacrylate intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl ether (approx. 10 mL per gram of intermediate).

-

Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high temperature is crucial for the intramolecular cyclization to occur.[5] Maintain this temperature for 30-60 minutes.

-

Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.

-

Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted spectra are based on analyses of similar structures.[6]

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons (δ 7.5-8.5 ppm): The quinoline ring protons will appear in this region. The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8 will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing -OCF₃ group.

-

Vinyl Proton (δ ~6.0 ppm): A singlet corresponding to the C3 proton.

-

Hydroxyl Proton (δ >11.0 ppm): A broad singlet for the 4-OH proton, which is exchangeable with D₂O. Its observation can sometimes be challenging.[6]

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons (δ 110-150 ppm): At least 8 distinct signals are expected for the aromatic carbons of the quinoline core.

-

Carbonyl Carbon (δ >170 ppm): A signal corresponding to the C4 carbon of the quinolone tautomer will be present.

-

-OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).

-

-

¹⁹F NMR (in DMSO-d₆):

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI-MS).

-

Expected Ion: In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 230.16. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 228.14.

Biological Context and Potential Applications

The unique structural motifs of this compound make it a compound of high interest for drug discovery.

-

Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[7][8] The presence of the trifluoromethoxy group can enhance lipophilicity, potentially improving penetration into bacterial or fungal cells.

-

Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known pharmacophore for antimalarial agents.[3] Furthermore, many quinoline derivatives have been investigated as potential cytotoxic agents against various cancer cell lines.[9]

-

Drug Development Insights: For drug development professionals, the -OCF₃ group is particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur with simpler methoxy groups. This enhances the compound's pharmacokinetic profile, making it a more viable drug candidate.

Safety, Handling, and Storage

-

Safety: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.[10]

References

- 1. echemi.com [echemi.com]

- 2. 175203-87-9 CAS MSDS (6-(TRIFLUOROMETHOXY)-4-QUINOLINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 6-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 49713-51-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(Trifluoromethoxy)quinolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-(Trifluoromethoxy)quinolin-4-ol, a heterocyclic compound of interest in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document delves into the theoretical and practical aspects of its solubility and stability. We will explore the influence of the quinolin-4-ol core and the 6-(trifluoromethoxy) substituent on these key parameters. This guide offers detailed, field-proven experimental protocols for the empirical determination of solubility and for conducting forced degradation studies to ascertain the compound's intrinsic stability. The causality behind experimental choices is explained, and illustrative data is presented to provide a practical framework for laboratory investigation.

Introduction: The Significance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The quinolin-4-one tautomer, in particular, is a recurring motif in compounds with a wide range of biological activities. The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position is a strategic chemical modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a drug candidate. Poor solubility can hinder oral bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradants. This guide provides a foundational understanding of these properties and the methodologies to accurately assess them.

Physicochemical Properties: An Insight into Molecular Behavior

While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties by examining structurally similar compounds. For the purpose of this guide, we will consider the predicted properties of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol as a reasonable surrogate for initial estimations. The replacement of a methoxy group with a trifluoromethoxy group is anticipated to increase lipophilicity (LogP) and may influence pKa due to the strong electron-withdrawing nature of the -OCF₃ group.

Table 1: Predicted Physicochemical Properties of a Structurally Related Quinolin-4-ol Derivative

| Property | Predicted Value (for 6-methoxy-2-(trifluoromethyl)quinolin-4-ol) | Significance for Solubility and Stability |

| Molecular Formula | C₁₁H₈F₃NO₂ | Provides the elemental composition. |

| Molecular Weight | 243.18 g/mol | Influences diffusion and transport properties. |

| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[1] |

| Hydrogen Bond Donor Count | 1 | The hydroxyl group can participate in hydrogen bonding, influencing solubility in protic solvents.[1] |

| Hydrogen Bond Acceptor Count | 3 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, impacting interactions with polar solvents.[1] |

Note: These values are for a structurally similar compound and should be used as an initial guide. Experimental determination for this compound is essential.

Solubility Profile: A Critical Determinant of Bioavailability and Formulability

The solubility of a compound is a key factor that governs its absorption and, consequently, its bioavailability. The presence of the trifluoromethoxy group is expected to increase the lipophilicity of this compound, potentially leading to lower aqueous solubility compared to its non-fluorinated analog.

Theoretical Considerations

The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4-one form. The position of this equilibrium can be influenced by the solvent environment. The molecule possesses both hydrogen bond donor (-OH) and acceptor (N, O) sites, allowing for interactions with a variety of solvents. Its aromatic nature suggests some solubility in organic solvents.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a reliable measure of solubility.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

Phase Separation: After the incubation period, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Causality in Experimental Design:

-

Excess Solid: Ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

-

Prolonged Equilibration (24-48h): Allows sufficient time for the dissolution process to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

-

Centrifugation and Filtration: Guarantees that only the dissolved compound is quantified.

-

Validated HPLC Method: Ensures accurate and precise measurement of the compound's concentration.

Table 2: Illustrative Solubility Data for this compound

| Solvent | Predicted Solubility Category | Rationale |

| Water (pH 7.0) | Low | The lipophilic nature of the trifluoromethoxy group and the aromatic core are expected to limit solubility in neutral water. |

| 0.1 M HCl | Moderate to High | The basic nitrogen of the quinoline ring will be protonated at low pH, forming a more soluble salt. |

| 0.1 M NaOH | Moderate | The acidic hydroxyl group can be deprotonated at high pH, forming a phenoxide salt which may have increased solubility. |

| Ethanol | Moderate to High | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. |

| Acetonitrile | Moderate | A polar aprotic solvent that can interact with the polar functionalities of the molecule. |

| DMSO | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Note: This table presents hypothetical data based on chemical principles. Actual experimental results are required for confirmation.

Stability Profile: Ensuring Compound Integrity

Assessing the chemical stability of a drug candidate is a critical step in its development. Instability can lead to a decrease in the effective concentration of the active pharmaceutical ingredient (API) and the formation of impurities that could be inactive or even toxic. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Potential Degradation Pathways

The this compound molecule has several functional groups that could be susceptible to degradation under stress conditions:

-

Hydrolysis: The quinolin-4-ol system is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures could potentially lead to ring opening, though this is unlikely under typical pharmaceutical storage conditions.

-

Oxidation: The electron-rich quinoline ring system and the phenolic hydroxyl group are potential sites for oxidation.

-

Photodegradation: Aromatic and heterocyclic systems are often susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of various photoproducts through mechanisms such as hydroxylation or ring cleavage.[2][3]

-

Thermal Degradation: High temperatures can provide the energy required for various decomposition reactions. The thermal stability of heterocyclic compounds can vary widely depending on their structure.[4][5][6][7]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during normal handling and storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for 24 hours. A solid sample should also be subjected to the same conditions.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette or other suitable transparent container to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC-PDA method.

-

Peak Purity and Identification: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples. For major degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Causality in Experimental Design:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.

-

Elevated Temperatures: Accelerate the rate of degradation to allow for observation within a reasonable timeframe.

-

Control Samples: Essential for distinguishing between degradation and other potential changes in the sample.

-

Stability-Indicating HPLC Method: A method that can resolve the parent drug from all its degradation products is crucial for accurate quantification of stability.

-

LC-MS Analysis: Provides vital structural information about the degradation products, which is important for understanding the degradation mechanism and for safety assessment.

Table 3: Illustrative Forced Degradation Data for this compound

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | < 5% | Minor, unidentified polar degradants |

| 0.1 M NaOH, 60°C, 24h | 5-10% | Products of oxidative degradation |

| 3% H₂O₂, RT, 24h | 15-25% | Quinone-like structures, products of ring hydroxylation |

| Heat (80°C), 24h | < 5% | Minimal degradation |

| Photostability | 10-20% | Hydroxylated quinolin-4-ol derivatives |

Note: This is hypothetical data. The actual degradation profile must be determined experimentally.

Data Visualization and Workflow Diagrams

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

Caption: Workflow for the experimental determination of equilibrium solubility.

References

- 1. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Synthesis-of-6-Trifluoromethoxyquinolin-4-ol-Analogues

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 6-(trifluoromethoxy)quinolin-4-ol and its analogues, a class of compounds of significant interest in medicinal chemistry. The quinolin-4-ol (or 4-quinolone) scaffold is a privileged structure found in numerous therapeutic agents, and its substitution with a trifluoromethoxy (-OCF3) group can profoundly enhance pharmacological properties such as metabolic stability, lipophilicity, and target-binding affinity.[1] This document offers a detailed examination of established synthetic routes, including the Gould-Jacobs and Conrad-Limpach reactions, providing field-proven insights into experimental choices, reaction mechanisms, and optimization strategies.[2][3][4] It is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of the synthesis of this important heterocyclic scaffold.

Introduction: The Strategic Importance of the -OCF3 Group in Quinolin-4-ol Scaffolds

The quinolin-4-one core is a foundational structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[5][6] The strategic functionalization of this scaffold is a key aspect of modern drug discovery. The introduction of a trifluoromethoxy (-OCF3) group, particularly at the 6-position, is a widely used strategy to optimize drug candidates.

Unique Physicochemical Properties of the Trifluoromethoxy Group:

-

Metabolic Stability: The high strength of the C-F bonds makes the -OCF3 group exceptionally resistant to metabolic degradation, which can increase the half-life of a drug.

-

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.[1]

-

Electronic Effects: As a strong electron-withdrawing group, it can modulate the pKa of nearby functionalities and influence non-covalent interactions with biological targets.[1]

The combination of the proven quinolin-4-ol pharmacophore with the beneficial properties of the -OCF3 group makes this compound analogues highly valuable targets for synthetic and medicinal chemistry programs.[1]

Core Synthetic Strategies: A Comparative Analysis

The construction of the quinolin-4-ol ring system from an aniline precursor is a cornerstone of heterocyclic chemistry. Two classical, yet highly effective, methods dominate the field: the Gould-Jacobs reaction and the Conrad-Limpach synthesis. The choice between them is often dictated by the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely employed method for synthesizing 4-hydroxyquinolines.[3][7] The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][8]

Workflow: Gould-Jacobs Reaction

References

- 1. nbinno.com [nbinno.com]

- 2. synarchive.com [synarchive.com]

- 3. mdpi.com [mdpi.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Silico Modeling of 6-(Trifluoromethoxy)quinolin-4-ol Interactions

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of a trifluoromethoxy group can significantly enhance the pharmacokinetic and pharmacodynamic properties of these molecules.[1][2][3][4] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 6-(Trifluoromethoxy)quinolin-4-ol, a representative quinoline derivative. We will navigate the entire computational workflow, from initial target selection to the calculation of binding free energies. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological step to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Investigation

Traditional drug discovery is a long and costly endeavor.[5][6][7] In silico methods, or computer-aided drug design (CADD), have emerged as indispensable tools to expedite this process by providing atomic-level insights into molecular interactions, predicting binding affinities, and elucidating mechanisms of action before committing to expensive and time-consuming wet-lab experiments.[5][8][9][10][11]

The subject of our study, this compound, possesses two key features that make it a compelling candidate for computational analysis:

-

The Quinoline Core: This heterocyclic system is present in a wide array of biologically active compounds, with demonstrated antimalarial, anticancer, and anti-inflammatory properties.[12][13][14][[“]][16][17][18][19]

-

The Trifluoromethoxy (-OCF3) Group: This substituent is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable characteristics for a drug candidate.[1][2][3][4][20]

This guide will use a hypothetical scenario where we investigate the interaction of this compound with a putative protein target. This approach allows us to present a universally applicable workflow.

The Computational Workflow: A Tripartite Approach

Our in silico investigation is structured into three main phases:

-

Preparation and Initial Assessment: This involves selecting and preparing the protein target and the ligand.

-

Binding Pose Prediction: We will use molecular docking to predict the most likely binding orientation of the ligand within the protein's active site.

-

Dynamic Refinement and Energy Calculations: Molecular dynamics (MD) simulations will be employed to assess the stability of the docked complex, followed by binding free energy calculations to quantify the interaction strength.

Figure 1: The overarching in silico workflow.

Phase 1: Preparation and Initial Assessment

Target Identification and Preparation

The first crucial step is to identify a biologically relevant protein target. For quinoline derivatives, potential targets could include protein kinases, lactate dehydrogenase (especially for antimalarial studies), or other enzymes implicated in cancer or infectious diseases.[12][14] For this guide, we will hypothetically select a protein kinase.

Protocol 1: Target Preparation

-

Obtain Protein Structure: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB).[21][22][23][24][25] Choose a high-resolution crystal structure, preferably co-crystallized with a ligand to identify the binding site.

-

Pre-processing:

-

Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This is crucial as they can interfere with the docking process.

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

-

Assign Partial Charges: Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMM.

-

-

Binding Site Definition: Identify the amino acid residues that constitute the binding pocket. This can be inferred from the position of the co-crystallized ligand or predicted using pocket-finding algorithms.

Ligand Preparation

The ligand, this compound, must also be prepared for docking.

Protocol 2: Ligand Preparation

-

Generate 3D Structure: Create the 3D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL2 or SDF).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign Partial Charges: Calculate and assign partial charges to the ligand atoms. Gasteiger charges are commonly used for this purpose.

-

Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is essential for allowing conformational flexibility during the docking process.

Phase 2: Binding Pose Prediction with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[26][27][28][29] This allows us to generate a plausible 3D model of the protein-ligand complex.

Figure 2: The molecular docking workflow.

Protocol 3: Molecular Docking using AutoDock Vina

-

Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina.

-

Define the Search Space: Define a grid box that encompasses the entire binding site. The size and center of this box are critical parameters that will dictate the search space for the docking algorithm.

-

Run Docking Simulation: Execute the docking calculation. AutoDock Vina will explore different conformations of the ligand within the defined grid box and score them based on a scoring function that approximates the binding affinity.

-

Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein to assess its plausibility.

Table 1: Hypothetical Docking Results

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -9.5 | GLU85, LYS45, PHE160 |

| 2 | -9.2 | GLU85, LYS45, TYR158 |

| 3 | -8.9 | LYS45, ILE30, VAL120 |

Phase 3: Dynamic Refinement and Energy Calculations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[30][31][32][33][34]

Molecular Dynamics (MD) Simulations

Protocol 4: MD Simulation using GROMACS

-

System Setup:

-

Create Complex Topology: Generate the topology files for the protein-ligand complex using a force field like AMBER or CHARMM.

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Constant Volume and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper solvent distribution around the complex.

-

NPT Ensemble (Constant Pressure and Temperature): Equilibrate the system at constant pressure (e.g., 1 bar) and temperature to achieve the correct density.

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory for:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

-

Binding Free Energy Calculations

The final step is to quantify the binding affinity more accurately than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose.[35][36][37][38][39]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. ijhssm.org [ijhssm.org]

- 7. In silico methods and tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is in silico drug discovery? [synapse.patsnap.com]

- 12. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. turkjps.org [turkjps.org]

- 20. mdpi.com [mdpi.com]

- 21. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 22. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 23. rcsb.org [rcsb.org]

- 24. youtube.com [youtube.com]

- 25. Introduction to Protein Data Bank Format [cgl.ucsf.edu]

- 26. m.youtube.com [m.youtube.com]

- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. m.youtube.com [m.youtube.com]

- 30. GROMACS Tutorials [mdtutorials.com]

- 31. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 32. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 33. compchems.com [compchems.com]

- 34. m.youtube.com [m.youtube.com]

- 35. m.youtube.com [m.youtube.com]

- 36. youtube.com [youtube.com]

- 37. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 38. peng-lab.org [peng-lab.org]

- 39. pubs.acs.org [pubs.acs.org]

Tautomerism in Substituted Quinolin-4-ols: A Technical Guide for Researchers

Abstract

Substituted quinolin-4-ols are a cornerstone of many pharmaceutical and materials science applications. Their chemical behavior and biological activity are intrinsically linked to a fascinating phenomenon: tautomerism. This guide provides an in-depth exploration of the delicate equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms of these bicyclic systems. We will dissect the influence of substituents and solvent effects on this tautomeric balance, offering a practical framework for its characterization through spectroscopic and computational methods. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of quinoline chemistry.

The Quinolin-4-ol/Quinolin-4-one Tautomeric Equilibrium: A Fundamental Dichotomy

Quinolin-4-ol and its tautomeric counterpart, quinolin-4(1H)-one, represent two distinct isomers that can interconvert through the migration of a proton and the concomitant shift of a double bond. This dynamic equilibrium is central to the chemical reactivity and physical properties of this class of compounds.

While the enol form (quinolin-4-ol) possesses an aromatic pyridine ring and a hydroxyl group, the keto form (quinolin-4-one) features a non-aromatic pyridinone ring with a carbonyl group and an N-H bond. Generally, the keto tautomer is the more stable and predominant form, particularly in the solid state and in polar solvents. This preference can be attributed to the greater stability of the amide functionality within the quinolin-4-one structure compared to the enamine-like character of the quinolin-4-ol form.

Caption: The tautomeric equilibrium between quinolin-4-ol and quinolin-4(1H)-one.

The Decisive Role of Substituents in Tautomeric Preference